![molecular formula C10H14N2O2 B1526523 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1248463-84-4](/img/structure/B1526523.png)
5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” can be represented by the SMILES string[nH]1ncc(c1C2CC2)C(=O)O
. This indicates that the compound contains a pyrazole ring attached to a cyclopropyl group and a carboxylic acid group . Physical And Chemical Properties Analysis
The molecular weight of “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” is 194.23 g/mol . Other physical and chemical properties are not available.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid”, are of significant interest in the field of organic synthesis . They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Biological Activities
Pyrazole derivatives have been extensively highlighted for their diverse biological activities. They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” a potential candidate for further exploration in these areas.
Insecticidal Agents
A series of 1H-pyrazole-5-carboxylic acid derivatives, which “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” is a part of, have been designed and synthesized as potent insecticidal agents . These compounds display good insecticidal activity against A. fabae .
Organic Synthesis Reagents
5-Amino-pyrazoles, which can be derived from “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid”, represent a class of promising functional reagents . They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Antifungal Activity
Some pyrazole derivatives have shown excellent activity against various fungi . Therefore, “5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” could potentially be explored for its antifungal properties.
Building Blocks in Chemical Industry
“5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid” can serve as a building block in the chemical industry . It can be used in the synthesis of various other compounds, contributing to the advancement of chemical research and applications .
properties
IUPAC Name |
5-cyclopropyl-1-propylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNMMVQRSQKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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